

physicochemical properties of 3-(3,4-Dichlorophenyl)propanoic acid

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Compound of Interest

Compound Name: 3-(3,4-Dichlorophenyl)propanoic acid

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An In-depth Technical Guide on the Physicochemical Properties of **3-(3,4-Dichlorophenyl)propanoic Acid**

Introduction

3-(3,4-Dichlorophenyl)propanoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a dichlorinated phenyl ring attached to a propanoic acid chain, makes it a subject of interest in various chemical and pharmaceutical research areas. Understanding its physicochemical properties is fundamental for predicting its behavior in chemical reactions, its environmental fate, and its potential biological activity. This document provides a comprehensive overview of these properties, complete with experimental protocols for their determination and logical workflows.

Core Physicochemical Properties

The key physicochemical data for **3-(3,4-Dichlorophenyl)propanoic acid** are summarized below. These values are essential for laboratory use, safety assessments, and theoretical modeling.

Property	Value	Reference
IUPAC Name	3-(3,4-Dichlorophenyl)propanoic acid	N/A
CAS Number	25173-68-6	[1][2][3]
Molecular Formula	C ₉ H ₈ Cl ₂ O ₂	[1]
Molecular Weight	219.06 g/mol	[1]
Appearance	Off-white to light yellow solid	[1]
Melting Point	97 °C	[1]
Boiling Point	339 °C	[1]
Density	1.392 g/cm ³	[1]
Flash Point	159 °C	[1]
pKa (Predicted)	4.52 ± 0.10	[1]
Storage Conditions	Sealed in dry, Room Temperature	[1]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducibility and validation of data. The following sections describe standard experimental protocols.

Melting Point Determination

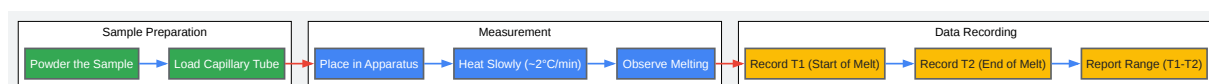
The melting point is a critical indicator of a compound's purity.[4] A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.

Protocol: Capillary Method

- **Sample Preparation:** A small amount of the dry, crystalline **3-(3,4-Dichlorophenyl)propanoic acid** is finely powdered. The open end of a glass capillary tube

is pressed into the powder. The tube is then tapped gently on a hard surface to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[5][6]

- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[5] This assembly is then placed in a melting point apparatus (such as a Mel-Temp or Thiele tube) containing a heat-transfer fluid (e.g., mineral oil).
- **Heating and Observation:** The apparatus is heated slowly, at a rate of approximately 2°C per minute, especially when approaching the expected melting point.[6]
- **Data Recording:** Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has melted into a clear liquid. The melting point is reported as the range T1-T2.[6]
- **Replicate Measurements:** For accuracy, the determination should be repeated at least twice, and the results should be consistent.



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Workflow for Melting Point Determination.

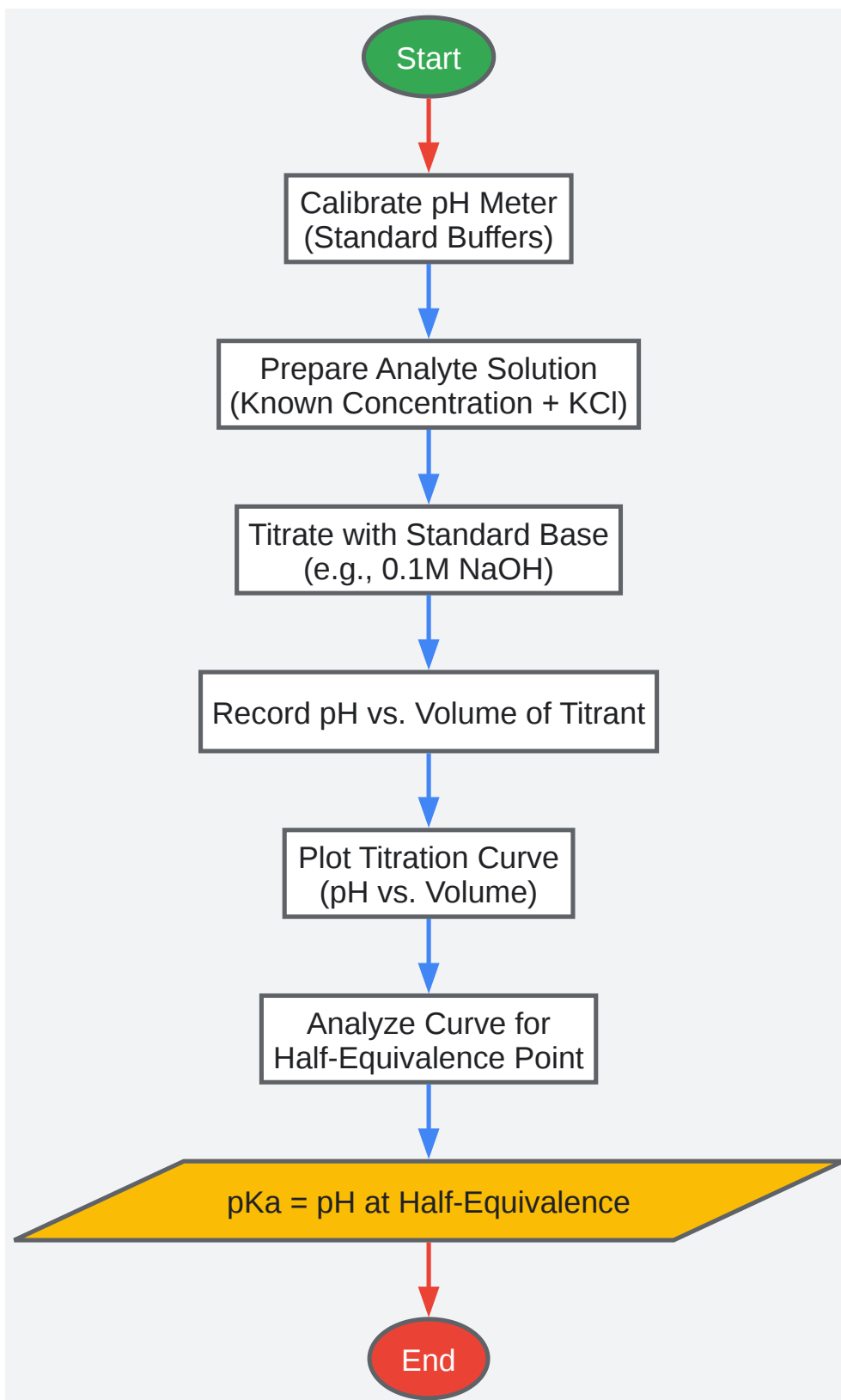
pKa Determination

The acid dissociation constant (pKa) is a measure of a compound's acidity in a given solvent. For carboxylic acids, this value is crucial for understanding their behavior in different pH environments. Potentiometric titration is a highly accurate method for its determination.[7]

Protocol: Potentiometric Titration

- **System Calibration:** Calibrate a potentiometer (pH meter) using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[8]

- **Sample Preparation:** Prepare a solution of **3-(3,4-Dichlorophenyl)propanoic acid** of a known concentration (e.g., 1 mM) in an appropriate solvent system. To maintain constant ionic strength, a salt like 0.15 M KCl can be added.[8] Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with measurements.[8]
- **Titration:** Place the solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode.[8] Titrate the solution by adding small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH).[8]
- **Data Collection:** Record the pH value after each addition of the titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units/minute).[8] Continue the titration well past the equivalence point.
- **Data Analysis:** Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This point corresponds to the flattest region of the buffer zone on the curve. Alternatively, the inflection point of the first derivative plot ($\Delta\text{pH}/\Delta V$ vs. V) indicates the equivalence point.
- **Replication:** Perform a minimum of three titrations to ensure the reliability of the result and calculate the average pKa.[8]



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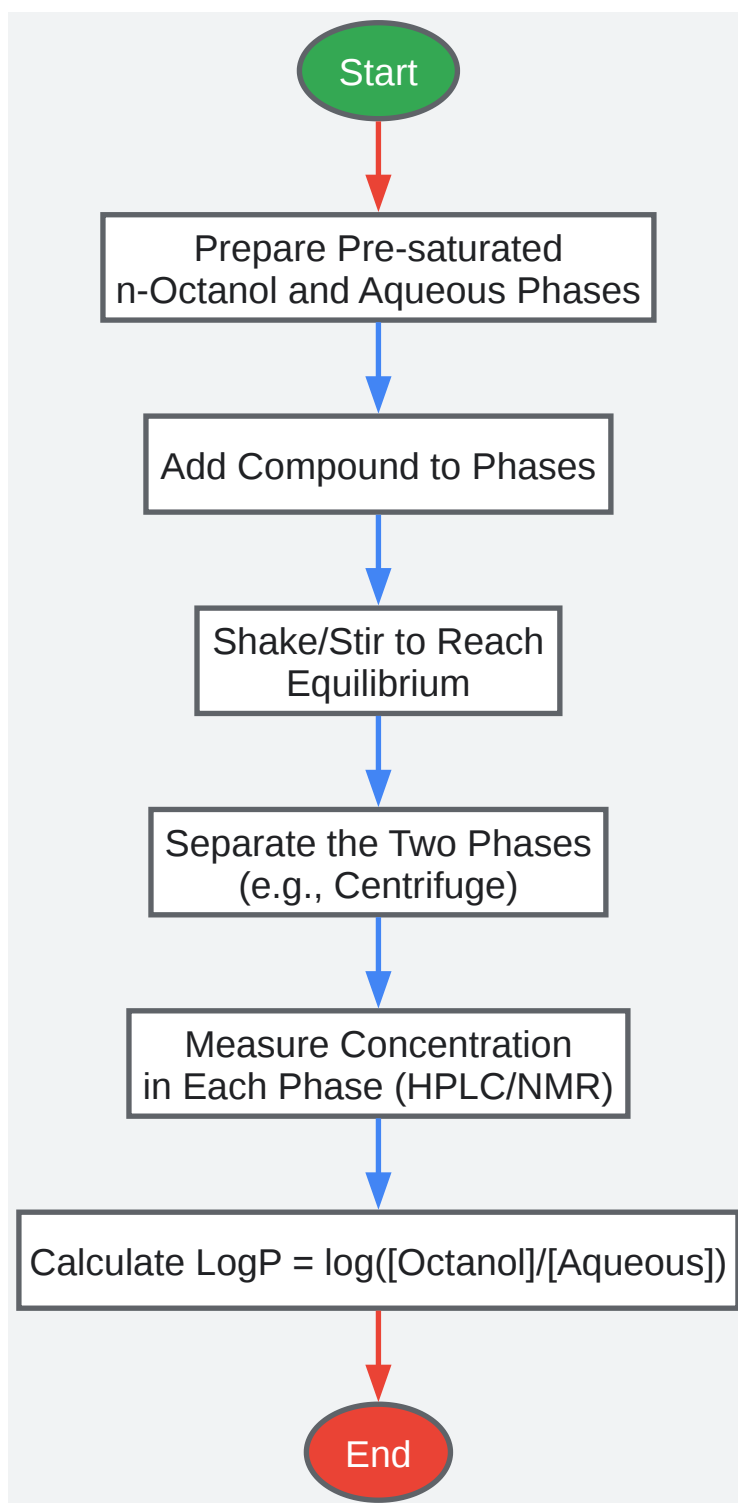
Workflow for pKa Determination via Potentiometric Titration.

LogP Determination

The partition coefficient (P), or its logarithm (LogP), quantifies the lipophilicity of a compound. It is defined as the ratio of the concentration of a compound in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.^[9] The shake-flask method is a classic and reliable technique for its measurement.^[9]

Protocol: Shake-Flask Method

- **Phase Preparation:** Prepare two phases. The aqueous phase (e.g., phosphate buffer at pH 7.4) is pre-saturated with n-octanol. The organic phase (n-octanol) is pre-saturated with the aqueous buffer.^[10] This minimizes volume changes during the experiment.
- **Sample Addition:** A precisely weighed amount of **3-(3,4-Dichlorophenyl)propanoic acid** is dissolved in one of the phases (or a mixture). Equal volumes of the pre-saturated n-octanol and aqueous buffer are then combined in a flask.^[10]
- **Equilibration:** The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 2-24 hours) to allow the compound to partition between the two phases and reach equilibrium.^{[10][11]}
- **Phase Separation:** The mixture is allowed to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process.
- **Concentration Measurement:** Carefully take an aliquot from each phase.^[11] Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as HPLC with UV detection or NMR spectroscopy.^{[10][11]}
- **Calculation:** Calculate the partition coefficient (P) using the formula: $P = [\text{Concentration in Octanol}] / [\text{Concentration in Aqueous Phase}]$. The LogP is then calculated as $\log_{10}(P)$.^[9]

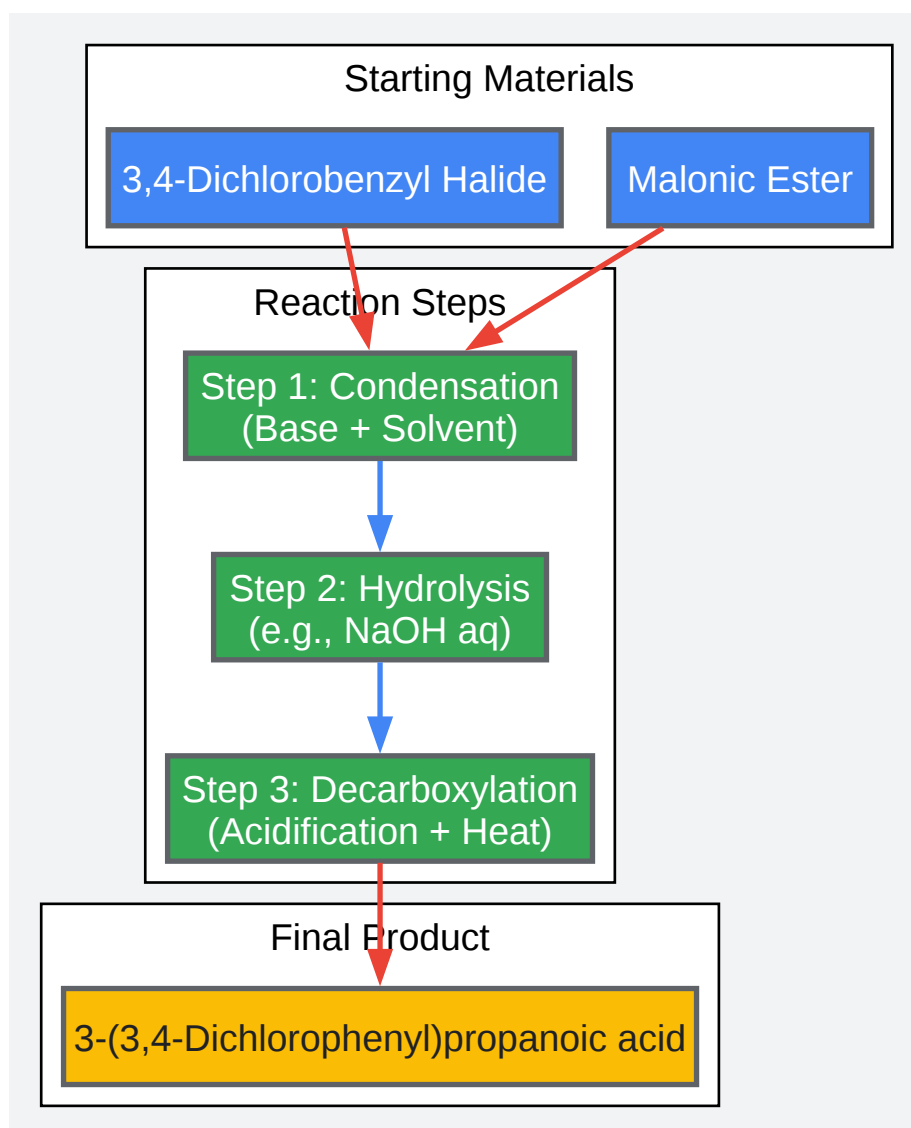


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Workflow for LogP Determination via Shake-Flask Method.

Synthesis Pathway

While specific synthesis routes for **3-(3,4-Dichlorophenyl)propanoic acid** are proprietary, a general and logical pathway can be inferred from methods used for similar halogenated phenylpropanoic acids.[12] A common approach involves the reaction of a benzyl derivative with a malonic ester, followed by hydrolysis and decarboxylation.



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Logical Synthesis Pathway.

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